Cas no 81367-79-5 (ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate)
![ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate structure](https://ko.kuujia.com/scimg/cas/81367-79-5x500.png)
81367-79-5 structure
상품 이름:ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate 화학적 및 물리적 성질
이름 및 식별자
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- ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
- ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate
- 81367-79-5
- Ethyl 4-[2-[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate
- NS00060600
- EINECS 279-748-7
- Ethyl 4-((4-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate
- DTXSID001130147
- ZWCKPXODVQYION-UHFFFAOYSA-N
-
- 인치: InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3
- InChIKey: ZWCKPXODVQYION-UHFFFAOYSA-N
- 미소: CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-]
계산된 속성
- 정밀분자량: 411.15426879g/mol
- 동위원소 질량: 411.15426879g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 9
- 중원자 수량: 30
- 회전 가능한 화학 키 수량: 10
- 복잡도: 635
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.9
- 토폴로지 분자 극성 표면적: 144Ų
ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate 관련 문헌
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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3. Back matter
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
81367-79-5 (ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate) 관련 제품
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